molecular formula C18H19BrN2O4S B3561704 N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide

N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B3561704
M. Wt: 439.3 g/mol
InChI Key: DEVYAXBKQQLYGQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 4-position and a 4-morpholinylsulfonyl group at the 3-position of the benzamide core. The morpholinylsulfonyl moiety introduces a polar, electron-withdrawing sulfonamide group with a heterocyclic morpholine ring, which may improve solubility and modulate interactions with biological targets.

Properties

IUPAC Name

N-benzyl-4-bromo-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVYAXBKQQLYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antifungal Activity

N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide has been investigated for its antifungal properties. Research indicates that sulfonamide compounds, similar to this benzamide derivative, can enhance the efficacy of known antifungal agents when used in combination therapies. Such combinations have shown promise in treating infections caused by pathogenic fungi like Aspergillus spp., which are significant in immunocompromised patients, such as those undergoing transplants .

Case Study: Combination Therapy

A study highlighted the effectiveness of combining antifungal agents with indolizine derivatives, suggesting that similar structural compounds could be utilized for improved antifungal activity. The study showed that these combinations significantly inhibited fungal growth, indicating a potential application for this compound in clinical settings .

Inhibition of Carbonic Anhydrase

The compound has been identified as a potent inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitors of CA II are being explored for their therapeutic potential in conditions such as glaucoma and certain types of cancer .

Research Findings

Research has demonstrated that compounds similar to this compound can effectively inhibit CA II activity, thereby reducing intraocular pressure in glaucoma models. This suggests a pathway for its application in ocular therapeutics .

Cancer Research

The structural characteristics of this compound make it a candidate for cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Compounds with sulfonamide groups have been associated with anti-cancer properties through mechanisms involving the inhibition of enzymes critical for tumor progression .

Case Study: Tumor Growth Inhibition

In vitro studies have reported that sulfonamide derivatives can inhibit the proliferation of cancer cells by interfering with signaling pathways involved in cell division and survival. This aligns with findings from other studies on related compounds, suggesting that this compound may exhibit similar anti-cancer effects .

Agricultural Applications

Beyond medical applications, this compound may also find utility as an agricultural fungicide. The ability to inhibit fungal growth makes it a candidate for developing new agricultural treatments aimed at protecting crops from fungal diseases.

Research Insights

Studies have indicated that sulfonamide compounds can be effective as agricultural fungicides, providing a dual-use potential for compounds like this compound . This aspect broadens its applicability beyond human health into agricultural biotechnology.

Data Summary Table

Application Area Potential Uses Supporting Evidence
Antifungal ActivityTreatment of fungal infectionsCombination therapy studies
Carbonic Anhydrase InhibitionGlaucoma treatmentInhibition studies on CA II
Cancer ResearchTargeting tumor growth and metastasisIn vitro proliferation inhibition studies
Agricultural FungicideProtecting crops from fungal diseasesEfficacy as an agricultural fungicide

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinosulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Role of Sulfonamide Groups

The morpholinylsulfonyl group in the target compound distinguishes it from sulfonamide analogs like N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide (compound 9) . Such modifications could impact pharmacokinetics or target selectivity in drug design.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Functional Groups Biological Activity/Notes Reference
N-Benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide 4-Br, 3-SO₂-morpholine, N-benzyl Bromo, sulfonamide, morpholine Hypothesized enzyme inhibition -
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 1-(4-carboxyphenyl), 2-acylamino Carboxy, acylamino 67% PCAF HAT inhibition at 100 μM
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 4-Br, 2-formyl, SO₂-methylbenzene Bromo, formyl, sulfonamide Synthetic intermediate
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine core, 2-fluoro Fluorinated aromatic, sulfonamide Patent example (no activity data)

Pharmacological Potential

While the patent in focuses on pyrazolo-pyrimidine sulfonamides , the target compound’s benzamide scaffold aligns more closely with PCAF HAT inhibitors from .

Biological Activity

N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C18_{18}H19_{19}BrN2_2O4_4S
  • Molecular Weight : 439.32 g/mol

The compound features a benzamide structure with a bromine atom and a morpholine sulfonyl group, contributing to its diverse reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzamide : The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide.
  • Bromination : Bromination can be achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
  • Morpholine Sulfonylation : The morpholine ring is introduced via a sulfonation reaction, often employing sulfonyl chlorides under basic conditions.

Anticancer Activity

Recent studies have shown that derivatives of benzamide compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). The IC50_{50} values for this compound were reported as low as 1.25 µM in cell lines with FGFR1 amplification .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50_{50} (µM)Cell Lines
C9FGFR11.25 ± 0.23NCI-H1581
This compoundTBDTBDTBD

Anti-inflammatory Activity

Benzamide derivatives have also been investigated for their anti-inflammatory effects. A study indicated that modifications in the benzyl group significantly influenced anti-inflammatory activity, with certain substitutions leading to enhanced efficacy against inflammatory markers .

Table 2: Anti-inflammatory Effects of Benzamide Derivatives

CompoundActivity TypeObserved Effect
Compound 5Anti-inflammatoryHighest activity
Compound 2Anti-inflammatorySignificant activity

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation by binding to their active sites.
  • Signal Transduction Modulation : It may interact with cellular receptors, modulating pathways that regulate cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells .

Study on Anticancer Properties

A notable study involved screening a library of compounds for anticancer activity against multicellular spheroids, revealing that certain derivatives exhibited potent effects against tumor growth through FGFR1 inhibition . This highlights the potential for this compound as a lead compound for further development.

Research on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of similar benzamide compounds showed that specific substitutions on the benzene ring led to increased inhibition of superoxide anion release from neutrophils, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
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N-benzyl-4-bromo-3-(4-morpholinylsulfonyl)benzamide

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